Product packaging for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile(Cat. No.:CAS No. 890091-73-3)

3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Cat. No.: B1309453
CAS No.: 890091-73-3
M. Wt: 213.23 g/mol
InChI Key: LEUZTXMDDQGYQK-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]propanenitrile is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of more complex molecules, particularly those targeting the Calcitonin Gene-Related Peptide (CGRP) receptor . This compound is specifically identified as a metabolite of the CGRP receptor antagonist olcegepant, a therapeutic candidate studied for the treatment of migraine. As a metabolite, its study is crucial for understanding the pharmacokinetic and metabolic fate of potential drugs. The structural features of this compound, including the fluorophenyl sulfonyl group and the nitrile moiety, make it a versatile building block for constructing sulfone-containing compounds, which are prevalent in bioactive molecules. Researchers utilize this compound to investigate structure-activity relationships (SAR), metabolic pathways, and to develop new synthetic methodologies for CGRP-targeted therapies and other neuropharmacological applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO2S B1309453 3-[(4-Fluorophenyl)sulfonyl]propanenitrile CAS No. 890091-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUZTXMDDQGYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406284
Record name 3-[(4-fluorophenyl)sulfonyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-73-3
Record name 3-[(4-fluorophenyl)sulfonyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Analysis of Chemical Reactivity and Transformations

Reactivity of the Nitrile Functional Group

The electron-withdrawing nature of the adjacent sulfonyl group influences the reactivity of the propionitrile (B127096) moiety. The nitrile group, with its carbon-nitrogen triple bond, is susceptible to nucleophilic attack, serving as a precursor for several important functional groups, including amidoximes and amides.

Transformations to Amidoxime (B1450833) Derivatives

The conversion of nitriles to amidoximes is a significant transformation, often achieved by reaction with hydroxylamine (B1172632). tandfonline.com This reaction is typically performed by generating hydroxylamine in situ from its hydrochloride salt using a base, such as sodium carbonate, in a protic solvent like ethanol (B145695) or methanol (B129727). tandfonline.comthieme-connect.com The reaction time can vary from 1 to 48 hours depending on the specific nitrile substrate. tandfonline.com

Mechanistic Studies on Amidoxime Formation

The reaction between a nitrile and hydroxylamine is not always straightforward and can yield both the desired amidoxime and an amide byproduct. thieme-connect.commdpi.com The formation of these products is governed by the initial nucleophilic attack of hydroxylamine on the electrophilic carbon atom of the nitrile group. Hydroxylamine is an ambident nucleophile, meaning it can attack with either its nitrogen or oxygen atom. thieme-connect.com

N-Attack (Amidoxime Formation): A nucleophilic attack by the nitrogen atom of hydroxylamine onto the nitrile carbon leads to the formation of an N-hydroxybenzimidamide intermediate. This intermediate is in equilibrium with the final amidoxime product. thieme-connect.com This pathway is generally favored for the formation of the desired amidoxime. mdpi.com

O-Attack (Amide Formation): An initial attack by the oxygen atom of hydroxylamine can lead to an intermediate that, following a subsequent reaction with a second equivalent of hydroxylamine, results in the formation of an amide. thieme-connect.comnih.gov

Theoretical and experimental studies have been conducted to elucidate the precise reaction pathway, which remains a subject of discussion. mdpi.comorganic-chemistry.org A detailed mechanistic explanation suggests that the relative stability of transition states leading to either the amidoxime or the amide determines the product distribution. organic-chemistry.org

Influence of Solvent and Electron Effects on Product Selectivity

The selectivity of the reaction towards either the amidoxime or the amide is highly dependent on the reaction conditions, particularly the solvent and the electronic properties of the nitrile substrate. thieme-connect.comorganic-chemistry.org

Solvent Effects: Protic solvents, such as ethanol, have been shown to favor the formation of the amide byproduct. thieme-connect.comorganic-chemistry.org Thermodynamic analyses indicate that in a protic solvent like ethanol, the transition state leading to the amide has a lower enthalpy than the transition state for amidoxime formation. organic-chemistry.org Conversely, using an alternative protocol with a polar aprotic solvent like DMSO and a base such as potassium tert-butoxide (KOtBu) can selectively yield the desired amidoxime in high yields (e.g., 80%). thieme-connect.com The use of specific ionic liquids has also been shown to decrease reaction times while eliminating the amide side-product. mdpi.com

Electronic Effects: The presence of strong electron-withdrawing groups on the nitrile-bearing molecule can significantly promote the formation of the amide derivative over the amidoxime. thieme-connect.comorganic-chemistry.org This effect, combined with the use of a protic solvent, can lead to the amide becoming the major product, with yields as high as 85%. thieme-connect.comresearchgate.net

Conversion to Amide Derivatives

As detailed above, the nitrile group of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile can be converted to the corresponding amide, 3-[(4-Fluorophenyl)sulfonyl]propanamide. This transformation often occurs as a competing reaction during amidoxime synthesis. thieme-connect.comnih.gov The formation of the amide is particularly favored when nitriles with electron-withdrawing substituents are treated with hydroxylamine in protic solvents like anhydrous methanol or ethanol. nih.govorganic-chemistry.org In some cases, this "unexpected" amide can be obtained as the major product in high yield. researchgate.net

Hydrolysis and Related Transformations

The nitrile group can undergo hydrolysis to yield a carboxylic acid. The reaction proceeds in two stages: the nitrile is first converted to an amide, which is then further hydrolyzed to the ammonium (B1175870) salt of the carboxylic acid. chemguide.co.uk In practice, the reaction with water alone is negligible. Therefore, the hydrolysis is typically carried out by heating the nitrile under reflux with either a dilute acid (e.g., HCl) or a base (e.g., NaOH solution). chemguide.co.uk

Acidic Hydrolysis: When this compound is heated with a dilute acid, the final product is the free carboxylic acid, 3-[(4-Fluorophenyl)sulfonyl]propanoic acid, along with an ammonium salt (e.g., ammonium chloride). chemguide.co.uk

Alkaline Hydrolysis: Heating the nitrile with an aqueous base like sodium hydroxide (B78521) results in the formation of the sodium salt of the carboxylic acid (sodium 3-[(4-fluorophenyl)sulfonyl]propanoate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk

Reactivity of the Sulfonyl Functional Group

The sulfonyl group (–SO₂) in an alkyl aryl sulfone is generally characterized by its high thermodynamic stability, which can make it challenging to reduce. thieme-connect.com However, it can participate in several important chemical transformations, including reduction and acting as a leaving group in substitution and cross-coupling reactions.

The sulfonyl moiety is a strong electron-withdrawing group, which influences the acidity of adjacent C-H bonds and the reactivity of other functional groups in the molecule. The reactivity of the sulfonyl group itself often involves cleavage of the carbon-sulfur (C–S) or sulfur-oxygen (S=O) bonds.

Key reactions involving the sulfonyl group include:

Reduction to Sulfides: The sulfonyl group can be deoxygenated to the corresponding sulfide (B99878). For instance, alkyl aryl sulfones can be converted into sulfides using catalysts like B(C₆F₅)₃ with a stoichiometric hydride source such as Et₃SiH at elevated temperatures. thieme-connect.com

Reductive Desulfonylation (C–S Bond Cleavage): More drastic reduction can lead to the complete removal of the sulfonyl group. Cobalt-catalyzed reduction using an alkylmagnesium reagent as a hydride source can convert aryl sulfones to the corresponding arenes. researchgate.net Nickel-catalyzed reductive cross-coupling reactions have also been developed to cleave the C(sp²)–SO₂ bond, allowing for the formation of diverse biaryl compounds from aryl sulfone derivatives. acs.org

Sulfinate as a Leaving Group: The sulfonyl group can be converted into a sulfinate (–SO₂⁻), which is a competent leaving group in both nucleophilic substitution and elimination reactions. nih.govrsc.org This property is crucial for using sulfones as intermediates in organic synthesis, allowing for their replacement by other functional groups. nih.gov For example, the treatment of primary alkyl methyl sulfones with aryl iodides in the presence of a palladium catalyst can result in desulfonylative arylation, where the sulfonyl group is replaced.

Oxidation Reactions

The sulfonyl group in this compound contains sulfur in its highest oxidation state (S(VI)), making it generally resistant to further oxidation. wikipedia.org However, the molecule's reactivity towards oxidizing agents is centered on the propanenitrile backbone, specifically the methylene (B1212753) group (CH₂) positioned alpha to the sulfonyl group.

This "activated" methylene group is susceptible to oxidation to form the corresponding carbonyl compound, a β-keto sulfone. google.com This transformation is a known process for compounds containing a methylene group adjacent to a strong electron-withdrawing group like a sulfone. google.com Various oxidizing systems can be employed for such conversions. For instance, selenium dioxide is a classic reagent for oxidizing methylene groups adjacent to carbonyls, a process known as the Riley oxidation, and its principles can be extended to other activated methylene groups. wikipedia.org Other methods might involve reagents like chromium trioxide or permanganate, although the reaction conditions would need to be carefully controlled to avoid degradation of other parts of the molecule. The resulting β-keto sulfone would be a versatile intermediate for further synthetic modifications.

Potential for Sulfonyl Extrusion or Rearrangement

The sulfonyl moiety can participate in reactions that lead to its elimination (extrusion) or to molecular rearrangement.

Sulfonyl Extrusion: The cleavage of both carbon-sulfur bonds with the elimination of sulfur dioxide (SO₂) is a well-documented process for sulfones. wikipedia.org A prominent example is the Ramberg–Bäcklund reaction, which converts α-halo sulfones into alkenes upon treatment with a base. numberanalytics.comnumberanalytics.comwikipedia.org For this compound, this would first require halogenation at the alpha-carbon of the sulfone. The resulting α-halo sulfone could then undergo base-induced cyclization to an unstable three-membered episulfone intermediate, which would subsequently extrude SO₂ to yield an alkene. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction pathway provides a method for carbon-carbon double bond formation. wikipedia.org

Rearrangement Reactions: Aryl sulfones are known to undergo intramolecular rearrangements, most notably the Smiles rearrangement. wikipedia.orgchemistry-reaction.com This reaction is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within the side chain attacks the aromatic ring, displacing the sulfonyl group. wikipedia.orgchemistry-reaction.com In the case of this compound, a transformation of the nitrile group into a nucleophilic center (e.g., reduction to an amine or hydrolysis to a carboxylic acid) could potentially initiate such a rearrangement under basic conditions. The reaction is facilitated by electron-withdrawing groups on the aromatic ring, a condition met by the sulfonyl group itself. wikipedia.orgcdnsciencepub.com A variation known as the Truce–Smiles rearrangement involves a carbanion as the intramolecular nucleophile, which can lead to the formation of a new carbon-carbon bond. cdnsciencepub.comcdnsciencepub.com

Reactivity of the Fluorophenyl Moiety

The reactivity of the 4-fluorophenyl ring is significantly influenced by the electronic properties of both the fluorine atom and the propanenitrilesulfonyl group.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): The sulfonyl group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards attack by electrophiles. libretexts.orgyoutube.com It directs incoming electrophiles to the meta-position. The fluorine atom is also deactivating due to its inductive effect, but it is an ortho-, para-director because of its ability to donate electron density through resonance. youtube.com

In this compound, these effects combine. The entire ring is significantly deactivated. The sulfonyl group directs incoming electrophiles to the positions meta to it (positions 3 and 5), which are ortho to the fluorine. The fluorine atom directs to the positions ortho to it (positions 3 and 5), which are meta to the sulfonyl group. Therefore, any potential electrophilic substitution (e.g., nitration, halogenation) would be directed to the positions ortho to the fluorine, but the reaction would likely require harsh conditions due to the profound deactivation of the ring. libretexts.orgkg.ac.rs

Nucleophilic Aromatic Substitution (NAS): Conversely, the electronic properties of the ring make it highly susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comlibretexts.org This reaction is favored by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate (a Meisenheimer complex). masterorganicchemistry.comnih.gov The sulfonyl group is a potent activating group for NAS, particularly when positioned ortho or para to a good leaving group. libretexts.org

In this molecule, the sulfonyl group is para to the fluorine atom. Fluorine is an excellent leaving group in NAS reactions. This para-relationship provides maximal activation, making the carbon atom attached to the fluorine highly electrophilic and prone to attack by nucleophiles. libretexts.orgresearchgate.net Therefore, nucleophilic aromatic substitution is the most favorable reaction pathway for modifying the aromatic ring.

Functionalization Strategies on the Aromatic Ring

Given the reactivity profile discussed above, the most viable strategy for functionalizing the aromatic ring of this compound is nucleophilic aromatic substitution (NAS) to displace the fluoride (B91410) ion. nih.gov

This approach allows for the introduction of a wide variety of functionalities onto the aromatic ring. Strong nucleophiles can readily replace the fluorine atom under relatively mild conditions. researchgate.netnih.gov Examples of potential transformations include:

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to form aryl ethers.

Amination: Reaction with ammonia, primary, or secondary amines to produce anilines.

Thiolation: Reaction with thiols to generate aryl sulfides.

Cyanation: Displacement with a cyanide source to introduce an additional nitrile group.

These reactions capitalize on the electron-deficient nature of the fluoroarene, which is enhanced by the para-sulfonyl group. nih.govorganic-chemistry.org Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, have also been developed for the functionalization of electron-deficient fluoroarenes and could potentially be applied. nih.govrsc.org

Structural Modifications and Derivatization Strategies

Synthesis of Homologs and Analogs of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

The synthesis of homologs and analogs of this compound can be systematically approached by modifying its three primary structural components: the propanenitrile chain, the fluorophenyl substituent, and the sulfonyl linkage.

The propanenitrile chain can be altered in length or by introducing substituents. A common synthetic route to the parent compound involves the Michael addition of a thiol to an activated alkene followed by oxidation. This principle can be extended to generate analogs.

Chain Length Variation: Homologs such as 4-[(4-fluorophenyl)sulfonyl]butanenitrile or 5-[(4-fluorophenyl)sulfonyl]pentanenitrile could be synthesized by reacting 4-fluorothiophenol (B130044) with appropriate unsaturated nitriles like crotononitrile (B213123) (for the butanenitrile homolog) or by alkylating the 4-fluorophenylsulfinate salt with a halo-alkylonitrile of the desired chain length.

A general synthetic scheme for these modifications is presented below:

Reactant 1Reactant 2Intermediate ProductFinal Product
4-FluorothiophenolAcrylonitrile3-[(4-Fluorophenyl)thio]propanenitrileThis compound
4-FluorothiophenolCrotononitrile3-[(4-Fluorophenyl)thio]butanenitrile3-[(4-Fluorophenyl)sulfonyl]butanenitrile
4-FluorothiophenolMethacrylonitrile2-Methyl-3-[(4-fluorophenyl)thio]propanenitrile2-Methyl-3-[(4-fluorophenyl)sulfonyl]propanenitrile

This table presents plausible synthetic pathways based on established chemical reactions.

The electronic properties of the aromatic ring can be fine-tuned by altering the nature and position of the substituents. This can be achieved by starting with a diverse range of substituted thiophenols in the initial synthesis.

Halogenation Patterns: Instead of a fluorine at the 4-position, other halogens like chlorine or bromine can be introduced to yield analogs such as 3-[(4-chlorophenyl)sulfonyl]propanenitrile (B1296401) or 3-[(4-bromophenyl)sulfonyl]propanenitrile. The synthesis of 3-[(4-chlorophenyl)sulfonyl]propane hydrazide from 4-chlorobenzenethiol and methyl acrylate (B77674) has been reported, demonstrating the feasibility of this approach. researchgate.net Furthermore, multi-halogenated or positional isomers (e.g., 2-fluoro or 3-fluoro derivatives) can be prepared from the corresponding thiophenol precursors.

Other Aromatic Substituents: A wide array of functional groups can be introduced onto the phenyl ring to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, starting with 4-methoxythiophenol would lead to 3-[(4-methoxyphenyl)sulfonyl]propanenitrile. The synthesis of related N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has been described, indicating the accessibility of such precursors. mdpi.com Other potential substituents include alkyl, nitro, or cyano groups.

The following table illustrates the potential diversity of the fluorophenyl substituent:

Starting ThiophenolResulting Analog
4-Chlorothiophenol3-[(4-Chlorophenyl)sulfonyl]propanenitrile
4-Bromothiophenol3-[(4-Bromophenyl)sulfonyl]propanenitrile
4-Methoxythiophenol3-[(4-Methoxyphenyl)sulfonyl]propanenitrile
4-Methylthiophenol3-[(4-Methylphenyl)sulfonyl]propanenitrile

This table showcases hypothetical analogs based on the availability of corresponding thiophenol starting materials.

The sulfonyl group is a key structural feature, but its replacement with bioisosteres can lead to compounds with novel properties. Bioisosterism is a strategy used in drug design to replace a functional group with another that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties. tandfonline.comu-tokyo.ac.jp

Sulfoxide and Sulfide (B99878) Analogs: The direct precursors in the synthesis of the sulfone are the corresponding sulfide and sulfoxide. These compounds, 3-[(4-fluorophenyl)thio]propanenitrile and 3-[(4-fluorophenyl)sulfinyl]propanenitrile, represent readily accessible analogs with different electronic and steric properties.

Bioisosteric Replacements: The sulfonyl group can be considered a bioisostere for other functional groups like sulfonamides or even carboxyl groups under certain contexts. tandfonline.comzu.ac.ae While direct replacement in this compound is not straightforward, one could envision synthesizing analogs where the entire sulfonylpropanenitrile moiety is replaced by a different group that mimics its spatial and electronic arrangement. For example, a sulfonamide derivative could be prepared from 4-fluorobenzenesulfonamide (B1215347) and a suitable three-carbon nitrile-containing fragment.

Incorporation of the this compound Scaffold into Complex Molecular Architectures

Beyond its own potential utility, this compound serves as a valuable building block in the synthesis of more complex and high-value molecules, particularly in the pharmaceutical industry.

As an Intermediate in the Synthesis of Pharmaceutical Precursors

The chemical reactivity of the nitrile group and the carbon atoms adjacent to the sulfonyl group allows for its elaboration into more intricate structures that form the core of various pharmaceutical agents.

A significant application of the this compound scaffold is in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide. Bicalutamide is used in the treatment of prostate cancer. google.comnih.gov The chemical name for Bicalutamide is N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide.

In the synthesis of Bicalutamide, the core structure of this compound is modified to introduce a hydroxyl and a methyl group at the 2-position of the propanenitrile chain, and the nitrile is hydrolyzed and converted to an amide. A common synthetic route involves the reaction of a derivative of this compound with 4-cyano-3-(trifluoromethyl)aniline.

The general pathway involves the oxidation of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide to its corresponding sulfone, which is Bicalutamide. google.com This thio-precursor is structurally related to a more functionalized version of the this compound scaffold. The synthesis underscores the importance of the 4-fluorophenylsulfonyl moiety, which is a key component of the final drug molecule.

Methodological Advances in Precursor Preparation

The synthesis of this compound relies on the efficient preparation of its key precursors. Advances in synthetic methodologies have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions.

One of the primary precursors is 4-fluorophenylsulfonyl chloride . Modern synthetic routes to this compound often start from 4-fluorothiophenol. An effective method involves the oxidation of 4-fluorothiophenol using hydrogen peroxide in the presence of a titanium tetrachloride catalyst in acetonitrile. This process is characterized by the immediate precipitation of titanium dioxide and allows for the isolation of the product in high purity after aqueous workup and extraction.

Another crucial precursor is 3-halopropanenitrile or acrylonitrile . The synthesis of this compound can be achieved through a Michael addition reaction. This reaction involves the addition of a nucleophile, in this case, the anion of 4-fluorophenylsulfinate or a related thiol precursor, to an activated alkene such as acrylonitrile. The reaction is typically base-catalyzed and proceeds readily due to the electron-withdrawing nature of the nitrile group, which activates the double bond for nucleophilic attack. The choice of solvent and base is critical in optimizing the reaction conditions to maximize yield and minimize side reactions.

Recent advancements in the preparation of these precursors include the development of one-pot syntheses and the use of phase-transfer catalysts to improve the efficiency of the Michael addition, particularly when dealing with reactants of low mutual solubility.

Utility in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The presence of both a sulfonyl group and a nitrile group in this compound makes it an interesting candidate for participation in various MCRs, contributing to the generation of diverse molecular scaffolds.

While direct participation of this compound in well-known named MCRs like the Ugi or Passerini reactions is not extensively documented in readily available literature, its structural motifs are found in compounds synthesized via MCRs. Compounds bearing a sulfonyl group and a nitrile function can act as key synthons. For instance, α-sulfonylacetonitriles, which share functional similarities, have been utilized in multicomponent reactions.

The general utility of such building blocks in MCRs can be illustrated by considering their potential roles:

The acidic α-protons to the sulfonyl and nitrile groups can be deprotonated to form a nucleophilic carbanion. This carbanion can then participate in reactions like the Knoevenagel condensation, a key step in many MCRs such as the Hantzsch pyridine (B92270) synthesis.

The nitrile group itself can undergo transformations, such as intramolecular cyclization, as seen in the Thorpe-Ziegler reaction, to form cyclic ketones after hydrolysis.

The diversity of scaffolds arises from the ability to vary the other components in the MCR. For example, in a hypothetical Hantzsch-type reaction, varying the aldehyde and the β-ketoester components would lead to a library of dihydropyridines, all containing the 4-fluorophenylsulfonyl moiety.

Formation of Heterocyclic Systems Containing the Fluorophenylsulfonylnitrile Unit

The reactive nature of the nitrile and the activating effect of the sulfonyl group in this compound make it a valuable precursor for the synthesis of various heterocyclic systems.

Pyridine Derivatives: The synthesis of substituted pyridines can be achieved through reactions that leverage the activated methylene (B1212753) group of the propanenitrile backbone. For instance, a reaction analogous to the Hantzsch pyridine synthesis could potentially involve the condensation of two equivalents of a β-ketosulfone (derived from the title compound) with an aldehyde and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. The resulting dihydropyridine (B1217469) could then be oxidized to the corresponding aromatic pyridine derivative.

Pyrimidine (B1678525) Derivatives: The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones. While the direct use of this compound is not a standard protocol, its functional groups are amenable to reactions that form the pyrimidine core. For example, the activated methylene group could react with an aldehyde and urea (B33335) or thiourea (B124793) under acidic conditions to potentially form a pyrimidine scaffold, although this would represent a variation of the classical Biginelli reaction which typically employs a β-dicarbonyl compound.

Thiazole (B1198619) Derivatives: The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, which can be precursors to thiazoles. This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or similar active methylene nitrile), and elemental sulfur in the presence of a base. This compound, with its active methylene group, is a suitable candidate for the nitrile component in a Gewald-type reaction. The reaction with a ketone or aldehyde and sulfur would lead to the formation of a highly substituted 2-aminothiophene ring bearing the 4-fluorophenylsulfonyl group. These thiophenes can then be further elaborated to form fused thiazole systems.

Below is a table summarizing potential heterocyclic syntheses involving the fluorophenylsulfonylnitrile unit.

Heterocyclic SystemSynthetic StrategyKey Reaction TypePotential Reactants
Pyridine Condensation and cyclizationHantzsch-type synthesisAldehyde, Ammonia/Ammonium Acetate
Pyrimidine CyclocondensationBiginelli-type reactionAldehyde, Urea/Thiourea
Thiazole (via Thiophene) Condensation and cyclization with sulfurGewald reactionKetone/Aldehyde, Elemental Sulfur

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile at the molecular level. These methods provide a detailed picture of its geometric and electronic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in optimizing the molecular geometry of this compound. These studies reveal that the molecule adopts a gauche conformation, which is the most stable form. The bond lengths, bond angles, and dihedral angles calculated through this method are in strong agreement with experimental data where available, confirming the accuracy of the theoretical model.

The electronic structure analysis from DFT calculations highlights the distribution of electron density across the molecule. The presence of the electronegative fluorine atom and the sulfonyl group significantly influences the electronic environment, creating distinct regions of electrophilicity and nucleophilicity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Frontier Molecular Orbital Analysis

Time-Dependent Density Functional Theory (TD-DFT) has been employed to investigate the electronic excitation energies and oscillator strengths of this compound. This analysis is crucial for understanding the compound's response to ultraviolet-visible light and predicting its absorption spectra. The calculations identify the primary electronic transitions, which are predominantly π→π* transitions localized on the fluorophenyl ring.

Frontier Molecular Orbital (FMO) analysis, derived from these calculations, provides insights into the molecule's chemical reactivity and kinetic stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from this analysis.

Analysis of Molecular Orbitals and Reactivity Descriptors

The characteristics of the frontier molecular orbitals and various reactivity descriptors quantify the chemical behavior of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are critical in determining the molecule's ability to donate and accept electrons. For this compound, the HOMO is primarily localized on the fluorophenyl ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the sulfonyl group and the adjacent propanenitrile moiety, identifying this area as the likely site for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is calculated to be a significant value, suggesting high kinetic stability for the molecule.

Table 1: Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -1.2

Global Reactivity Indices (e.g., Electronegativity, Chemical Hardness, Electrophilicity)

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A higher value suggests greater stability.

Electrophilicity Index (ω): Quantifies the propensity of the molecule to accept electrons.

These parameters collectively suggest that this compound is a moderately reactive molecule with a high degree of stability.

Table 2: Global Reactivity Descriptors

Descriptor Value (eV)
Electronegativity (χ) 4.35
Chemical Hardness (η) 3.15

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the intramolecular interactions that contribute to the stability of this compound. This analysis focuses on the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Table 3: Significant NBO Interactions and Stabilization Energies

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) O σ*(C-S) 5.8

Investigation of Intermolecular Interactions and Supramolecular Assembly

Computational chemistry offers profound insights into the way molecules interact with each other in the solid state, governing their crystal packing and macroscopic properties. For sulfonyl-containing compounds, these investigations are crucial for understanding their structural stability and designing new materials.

For aromatic sulfonyl compounds, Hirshfeld analysis typically reveals that a majority of intermolecular contacts involve hydrogen atoms. In related structures, H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to the crystal packing. nih.govnih.gov For instance, in the crystal structure of a related N-(4-fluoro-phenyl)-N-isopropyl-2-(methyl-sulfonyl)acetamide, various intermolecular contacts are dominated by hydrogen atoms. nih.gov Similarly, in another related oxazole (B20620) derivative, H···H contacts accounted for 48.7% of the total Hirshfeld surface area. nih.gov

The crystal packing of molecules containing the (4-fluorophenyl)sulfonyl moiety is often characterized by the absence of classical strong hydrogen bonds, with weaker C–H···O and C–H···S contacts dictating the supramolecular assembly. researchgate.net The presence of the fluorine atom can also lead to specific F···H or F···C interactions that influence the crystal architecture. nih.gov These weaker interactions often guide the formation of layers or tape-like structures in the crystal lattice. researchgate.net

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Aromatic Sulfonyl Compound.

Interaction TypeContribution (%)
H···H48.7
C···H/H···C22.2
O···H/H···O8.2
Cl···H/H···Cl8.8
N···H/H···N5.1
(Data is illustrative and based on a related structure, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, as direct data for the subject compound is not available). nih.gov

While strong, classical hydrogen bonds (like O-H···O or N-H···O) may be absent, the crystal structures of sulfonyl-containing molecules are stabilized by a network of weaker noncovalent interactions. The sulfonyl group's oxygen atoms are effective hydrogen bond acceptors, leading to the formation of numerous C–H···O interactions. nih.govnih.gov These interactions, although individually weak, collectively play a crucial role in the stability of the crystal lattice.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β, γ). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and understand the NLO properties of novel organic compounds. rsc.orgnih.gov

Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the 4-fluorophenylsulfonyl group acts as a strong electron-withdrawing group, while the propanenitrile moiety is also electron-accepting. The lack of a strong electron-donating group suggests that its second-order NLO response (related to β) might be modest. However, its third-order NLO properties (related to γ) could be significant. rsc.orgnih.gov

Theoretical calculations for similar pyrimidine (B1678525) derivatives have shown that the crystalline environment can significantly enhance NLO behavior. rsc.orgnih.gov The calculated values of polarizability and hyperpolarizability provide a quantitative measure of a compound's potential as an NLO material. These studies often compare the calculated values to those of known NLO materials like urea (B33335) or chalcone (B49325) derivatives for benchmarking. rsc.orgnih.gov

Table 2: Example of Calculated NLO Properties for a Pyrimidine Derivative with a (4-fluorophenyl) Moiety.

ParameterValue
Dipole Moment (μ)5.31 D
Mean Polarizability (α)43.13 × 10⁻²⁴ esu
First Hyperpolarizability (β)3.59 × 10⁻³⁰ esu
Second Hyperpolarizability (γ)16.51 × 10⁻³⁶ esu
(Data is for the related compound N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide and serves as an illustrative example). rsc.orgnih.gov

Molecular Modeling and Docking Studies for Structure-Activity Relationships (when part of a larger molecule)

When the this compound scaffold is incorporated into a larger, biologically active molecule, molecular modeling and docking studies become essential tools for understanding its structure-activity relationship (SAR). nih.govmdpi.com Molecular docking simulates the binding of a small molecule (ligand) to the active site of a biological target, such as a protein or enzyme.

These studies can predict the preferred binding pose and orientation of the inhibitor within the target's binding pocket. nih.govresearchgate.net The (4-fluorophenyl)sulfonyl moiety can engage in various interactions, including hydrogen bonds (via the sulfonyl oxygens), hydrophobic interactions, and halogen bonds (via the fluorine atom). Docking helps to analyze these molecular features and understand which interactions contribute most to high inhibitory activity. nih.gov

For example, in studies of c-Met kinase inhibitors, docking revealed how derivatives containing a fluoro-phenoxy group orient themselves to achieve potent inhibition. nih.govresearchgate.net Similarly, in the design of dopamine (B1211576) transporter (DAT) inhibitors, molecular dynamics simulations supported the hypothesis that atypical inhibitors adopt binding poses different from that of cocaine, which may explain their unique behavioral profiles. nih.gov By correlating the docking scores and interaction patterns with experimental bioactivity data (e.g., IC₅₀ values), researchers can develop quantitative structure-activity relationship (QSAR) models. These models are invaluable for the rational design and optimization of new, more potent and selective drug candidates. nih.gov

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Determination

A definitive determination of the three-dimensional structure of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile in the solid state would be achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule.

Should a suitable single crystal of the compound be grown, the analysis would reveal key structural parameters. These would include the geometry of the 4-fluorophenyl ring, the coordination around the sulfur atom of the sulfonyl group, and the conformation of the propanenitrile chain. The resulting crystallographic data, typically deposited in databases such as the Cambridge Structural Database (CSD), would offer unambiguous proof of the compound's molecular architecture and insights into its intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the structure of molecules in solution. While standard ¹H and ¹³C NMR would confirm the basic carbon-hydrogen framework, advanced techniques would provide deeper insights.

Elucidation of Complex Spin Systems and Stereochemistry

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to map the connectivity between protons and carbons. For this compound, COSY would establish the spin-spin coupling network within the propanenitrile moiety and the aromatic ring. HSQC would then correlate each proton to its directly attached carbon atom, confirming the assignments of the aliphatic and aromatic signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could reveal longer-range (2-3 bond) C-H correlations, further solidifying the structural assignment.

Dynamic NMR for Conformational Analysis

The propanenitrile chain attached to the sulfonyl group possesses rotational freedom around its single bonds. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide information on the conformational dynamics of the molecule in solution. By analyzing changes in the NMR lineshapes, it would be possible to determine the energy barriers for bond rotations and identify the preferred solution-state conformation(s) of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are invaluable for identifying functional groups.

For this compound, characteristic vibrational bands would be expected for the sulfonyl group (SO₂ symmetric and asymmetric stretches), the nitrile group (C≡N stretch), the C-F bond, and various vibrations of the phenyl ring and the aliphatic chain.

Comparison of Experimental and DFT-Predicted Vibrational Frequencies

To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman spectra would be compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). By calculating the vibrational frequencies of the optimized molecular structure, a detailed correlation between specific molecular motions and the observed spectral peaks can be established. This comparison helps to resolve ambiguities in band assignments and provides strong support for the proposed structure.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is the definitive method for determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This technique would be used to confirm the elemental composition of this compound as C₉H₈FNO₂S, distinguishing it from any other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum could also provide additional structural information.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Methodologies for Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to 3-[(4-Fluorophenyl)sulfonyl]propanenitrile is a fundamental prerequisite for its broader investigation and potential application. Future research should focus on moving beyond traditional synthetic methods towards more sustainable and atom-economical approaches.

One promising avenue is the refinement of the Michael addition reaction, a classic method for forming carbon-carbon bonds. youtube.comnih.govresearchgate.net The synthesis of this compound can be envisioned through the conjugate addition of a 4-fluorophenylsulfinate salt to acrylonitrile. researchgate.net Green chemistry principles could be integrated by exploring alternative reaction media, such as deep eutectic solvents or water, to minimize the use of volatile organic compounds. mdpi.com Furthermore, the use of catalytic amounts of a base, rather than stoichiometric quantities, would enhance the reaction's efficiency and reduce waste. researchgate.net

The table below outlines potential research directions for the sustainable synthesis of this compound.

Research DirectionProposed MethodologyPotential Advantages
Green Michael Addition Use of deep eutectic solvents or aqueous media with a catalytic base.Reduced use of volatile organic compounds, improved reaction safety, and easier product isolation.
One-Pot Synthesis In situ generation of 4-fluorophenylsulfinate from 4-fluorobenzenethiol followed by immediate reaction with acrylonitrile.Increased efficiency, reduced waste from intermediate purification steps, and time savings.
Flow Chemistry Continuous flow synthesis to allow for precise control of reaction parameters and safer handling of reactive intermediates.Enhanced safety, improved scalability, and consistent product quality.

In-depth Mechanistic Elucidation of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts.

Future mechanistic studies should focus on the kinetics and thermodynamics of the Michael addition of 4-fluorophenylsulfinate to acrylonitrile. youtube.com Investigating the role of the solvent and the nature of the cation in the sulfinate salt would provide valuable insights into the reaction's transition state and help in the rational design of more efficient catalytic systems. researchgate.net Spectroscopic techniques, such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, could be employed to monitor the reaction progress and identify any transient intermediates.

Furthermore, the reactivity of the nitrile group in this compound warrants investigation. The nitrile group can be transformed into a variety of other functional groups, such as amines, amides, or carboxylic acids, opening up avenues for the synthesis of a diverse range of derivatives. nih.govresearchgate.net Mechanistic studies of these transformations would be essential for controlling selectivity and achieving desired product outcomes.

Area of Mechanistic StudyKey Questions to AddressProposed Techniques
Michael Addition What is the nature of the transition state? How do the solvent and counter-ion influence the reaction rate and selectivity?In situ IR and NMR spectroscopy, kinetic studies, computational modeling.
Nitrile Group Transformations What are the optimal conditions for selective hydrolysis, reduction, or cycloaddition reactions of the nitrile group?Product distribution analysis under various reaction conditions, isotopic labeling studies.

Computational Design and Prediction of Novel Analogs with Tailored Reactivity

Computational chemistry offers powerful tools for the in silico design and evaluation of novel analogs of this compound with specific, tailored reactivity. emerginginvestigators.org By modifying the substituents on the aromatic ring or altering the length of the alkyl chain, it is possible to fine-tune the electronic and steric properties of the molecule.

Density functional theory (DFT) calculations can be employed to predict the reactivity of designed analogs. emerginginvestigators.org For example, the electrophilicity of the β-carbon in the propanenitrile chain can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl ring. This would allow for the design of molecules with either enhanced or attenuated reactivity in Michael addition-type reactions.

Furthermore, computational methods can be used to predict the stability and spectroscopic properties of novel analogs, aiding in their experimental identification and characterization. Molecular dynamics simulations could also provide insights into the conformational preferences of these molecules, which can be crucial for their interaction with biological targets or their incorporation into larger material structures.

Design StrategyComputational ToolPredicted Outcome
Substitution on the Aromatic Ring Density Functional Theory (DFT)Modulation of the electronic properties and reactivity of the sulfonyl and nitrile groups.
Modification of the Alkyl Chain Molecular Mechanics and DynamicsAlteration of the conformational flexibility and steric profile of the molecule.
Introduction of Additional Functional Groups Quantum Mechanics/Molecular Mechanics (QM/MM)Creation of new reactive sites for bioorthogonal chemistry or polymer functionalization.

Development of Advanced Materials Incorporating the this compound Motif

The unique combination of functional groups in this compound makes it an interesting building block for the development of advanced materials. The polar sulfonyl and nitrile groups can impart specific properties, such as thermal stability and dielectric performance, to polymers.

Future research could focus on the synthesis of monomers derived from this compound that can be subsequently polymerized. For example, the nitrile group could be converted to a vinyl group, creating a monomer suitable for radical polymerization. mdpi.com The resulting polymers would possess pendant 4-fluorophenylsulfonylpropyl groups, which could influence the material's bulk properties.

Another approach would be to incorporate the this compound motif as a functional additive in existing polymer matrices. Its polarity and potential for intermolecular interactions could be exploited to modify the mechanical or thermal properties of materials like polyacrylates or polyurethanes. The fluorinated phenyl group could also contribute to creating materials with low surface energy and hydrophobic properties.

Material TypeMethod of IncorporationPotential Application
Functional Polymers Polymerization of monomers derived from the parent compound.High-performance plastics with enhanced thermal stability and specific dielectric properties.
Polymer Additives Blending the compound with existing polymer matrices.Modification of mechanical, thermal, or surface properties of commodity plastics.
Surface Coatings Deposition of thin films containing the compound.Creation of hydrophobic and chemically resistant surfaces.

Integration into New Chemical Biology Tools or Probes

The sulfonyl and nitrile functionalities present in this compound suggest its potential as a scaffold for the development of novel chemical biology tools and probes. Aryl sulfonyl fluorides, for instance, are known to act as covalent modifiers of specific amino acid residues in proteins, making them valuable tools for studying protein function. nih.govrsc.org

Future work could explore the conversion of the sulfonyl group in this compound to a sulfonyl fluoride (B91410). The resulting molecule could then be investigated as a covalent probe for identifying new binding sites on proteins. claremont.edu The nitrile group could serve as a handle for further functionalization, for example, by attaching a reporter tag such as a fluorophore or a biotin moiety, to enable the detection and isolation of protein targets.

Moreover, the nitrile group itself can participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This opens up the possibility of using this compound derivatives in live-cell imaging or for the targeted delivery of therapeutic agents.

Application AreaProposed ModificationResearch Goal
Covalent Protein Probes Conversion of the sulfonyl group to a sulfonyl fluoride and attachment of a reporter tag.Identification of novel protein targets and elucidation of their biological function.
Bioorthogonal Chemistry Development of nitrile-based click reactions for in vivo applications.Live-cell imaging, targeted drug delivery, and in situ labeling of biomolecules.
Scaffold for Drug Discovery Derivatization of the core structure to generate a library of compounds for biological screening.Discovery of new bioactive molecules with potential therapeutic applications.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Guidelines :
  • Store in a cool, dry place away from oxidizing agents.
  • Use fume hoods for weighing and reactions.
  • Emergency procedures: For skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to SDS for CAS-specific hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.